ethyl 4-{[3-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate
Overview
Description
“Ethyl 4-{[3-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate” is a complex organic compound. It contains several functional groups including an ester (benzoate), an amide (benzoyl), a nitro group, and a chloro group. These functional groups suggest that this compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzoyl group might be introduced through a Friedel-Crafts acylation, while the nitro group might be introduced through an electrophilic aromatic substitution . The exact synthesis would depend on the desired route and the available starting materials .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzene rings would provide a planar, aromatic base, while the various substituents would add to the three-dimensionality of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing, which would make the benzene ring more susceptible to electrophilic attack. Conversely, the ester and amide groups could potentially undergo nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro, amide, and ester could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[3-(2-chloro-4-nitrophenoxy)benzoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O6/c1-2-30-22(27)14-6-8-16(9-7-14)24-21(26)15-4-3-5-18(12-15)31-20-11-10-17(25(28)29)13-19(20)23/h3-13H,2H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWOFCIWQHAXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.